molecular formula C19H25N5O3S B2605669 N-[4-({4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide CAS No. 2380080-35-1

N-[4-({4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B2605669
CAS No.: 2380080-35-1
M. Wt: 403.5
InChI Key: JMMLOORTUPEINS-UHFFFAOYSA-N
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Description

N-[4-({4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyrimidine moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and methylating agents.

    Piperidine Ring Formation: The piperidine ring is introduced via a cyclization reaction, often using piperidine derivatives and suitable catalysts.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides and a base such as triethylamine.

    Final Coupling: The final step involves coupling the pyrimidine and piperidine moieties with the sulfonyl group, followed by acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-[4-({4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[4-({4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a pyrimidine moiety with a piperidine ring and a sulfonyl group. This unique structure contributes to its distinct chemical properties and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-14-12-19(21-13-20-14)23(3)17-8-10-24(11-9-17)28(26,27)18-6-4-16(5-7-18)22-15(2)25/h4-7,12-13,17H,8-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMLOORTUPEINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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